![molecular formula C21H24N2O3 B4894857 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 404.49 g/mol. In
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Biochemical and physiological effects:
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit potent biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body. In addition, 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit low toxicity, making it a potential candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments include its potent anticancer and anti-inflammatory activity, low toxicity, and high purity. However, there are also limitations to using 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One direction is to further explore its mechanism of action and potential side effects. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be conducted to optimize the synthesis method of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide to enhance its yield and purity. Overall, 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has shown promising potential for various applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves the reaction between 2-(2-methylphenoxy)acetic acid and 4-(1-piperidinylcarbonyl)aniline in the presence of a coupling agent. The reaction takes place under mild conditions and yields 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide with high purity. The synthesis method has been optimized to enhance the yield and purity of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-7-3-4-8-19(16)26-15-20(24)22-18-11-9-17(10-12-18)21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYTUVHIUZACIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)
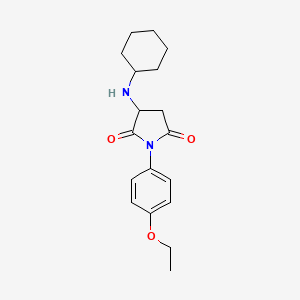
![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
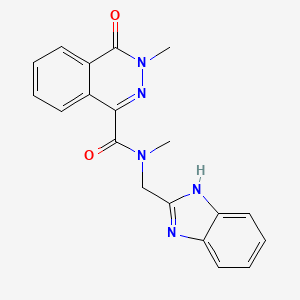
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
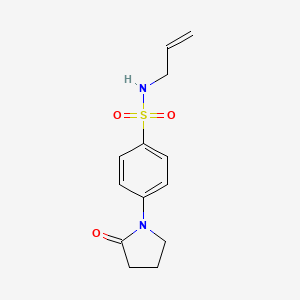
![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)
![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)
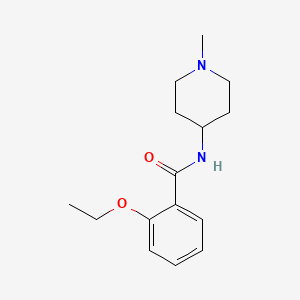
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
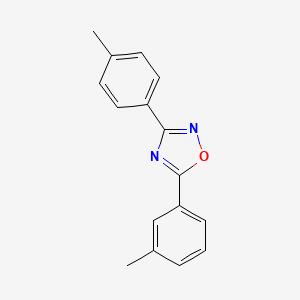
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)